5-メチルピラジン-2-カルボヒドラジド

概要

説明

5-Methylpyrazine-2-carboxylic acid is an intermediate of the lipid-lowering drug amoximus . It can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine . It is a pyrazine derivative .

Synthesis Analysis

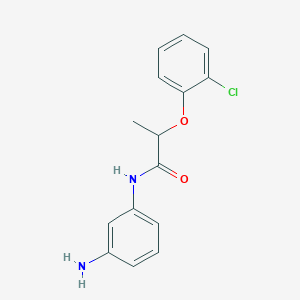

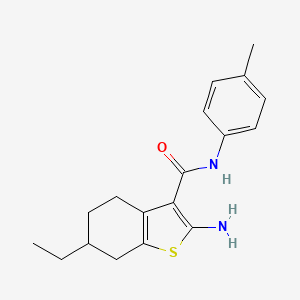

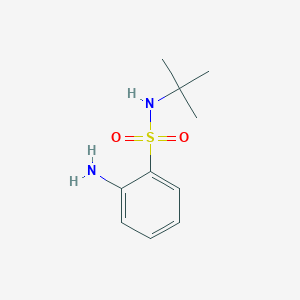

The synthesis of 5-Methylpyrazine-2-carbohydrazide involves refluxing their methyl esters with hydrazine hydrate in methanol . The esters were synthesized by reacting 4-hydroxybenzaldehyde with differently substituted acid halides in tetrahydrofuran in the presence of triethyl amine .Molecular Structure Analysis

The molecular structure of 5-Methylpyrazine-2-carbohydrazide was solved by Direct Methods and refined with the SHELX crystallographic software package . The hydrogen atoms were placed at calculated positions and refined as riding atoms with isotropic displacement parameters .Chemical Reactions Analysis

The planned iminobenzoates with terminal pyrazine moieties were prepared following standard procedures. The pyrazine-2-carbohydrazide and 5-methylpyrazine-2-carbohydrazide were prepared by refluxing their methyl esters with hydrazine hydrate in methanol .Physical And Chemical Properties Analysis

5-Methylpyrazine-2-carboxylic acid is an amorphous powder with an orange color . It has a melting point of 163.3 - 165.8 °C and a boiling point of 120°C/10mmHg .科学的研究の応用

ヒドラゾンの合成

5-メチルピラジン-2-カルボヒドラジドは、ピラジンカルボヒドラジドベースのヒドラゾンの合成に使用されます . このプロセスでは、5-メチルピラジン-2-カルボン酸をメチルエステルに変換し、次いでヒドラジン水和物で処理してカルボヒドラジドに変換します . このカルボヒドラジドは、次いで異なる置換基を有する芳香族カルボニル化合物で処理してヒドラゾンを生成します .

ウレアーゼ阻害

5-メチルピラジン-2-カルボヒドラジドから合成されたヒドラゾンは、そのウレアーゼ阻害特性について評価されています . ウレアーゼは、尿素を二酸化炭素とアンモニアに加水分解する酵素であり、その阻害剤は、潜在的な治療用途を有しています。

抗酸化活性

これらのヒドラゾンは、抗酸化活性も示しています . 抗酸化物質は、フリーラジカルによる細胞への損傷を予防または遅らせることができる物質です。フリーラジカルは、環境やその他の圧力への反応として体内で生成される不安定な分子です。

抗菌活性

5-メチルピラジン-2-カルボヒドラジドベースのヒドラゾンは、抗菌活性を示しています . これは、新しい抗菌剤の開発において、それらを潜在的に有用なものにします。

発光材料

5-メチルピラジン-2-カルボヒドラジドを含むピラジン誘導体は、発光材料において重要な役割を果たしています . これは、特にそれらが拡張π共役系の主軸に沿って中心にある場合、それらの高い電子欠乏性によるものです .

液晶化合物

中心のベンゾ芳香族部分が多環系、特にピラジンで置き換えられている新しい液晶化合物が絶えず生成されています . これは、それらのより可変的な性質によるものです .

超分子集合体

ピラジン誘導体は、その効率的な水素結合、プロトン化、および錯形成特性により、超分子集合体にも使用できます .

新規イミノ安息香酸エステルの合成

5-メチルピラジン-2-カルボヒドラジドは、末端ピラジン部分を有する新規イミノ安息香酸エステルの合成に使用されます . これらのイミノ安息香酸エステルは、ピラジン部分を適切に変更した後、発光性および液晶性を有する化合物に変換される可能性があります .

作用機序

Mode of Action:

MPCA’s mode of action remains an area of ongoing research. Some studies suggest that MPCA can permeate through layered bulk liquid membranes, indicating its potential role in membrane transport processes . Additionally, MPCA has been investigated for its ability to form unique three-dimensional network structures when reacting with certain metal ions, such as lanthanides and tungsten complexes . These interactions may influence downstream cellular processes.

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, may impact MPCA’s stability and efficacy. For instance, variations in pH could affect its solubility and bioavailability.

Safety and Hazards

5-Methylpyrazine-2-carboxylic acid is classified as causing serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention immediately .

将来の方向性

The synthesized iminobenzoates may possibly be converted to compounds with luminescent and liquid crystalline properties after making suitable changes to the pyrazine moieties . Properly substituted pyrazines on both sides, capable of further suitable extensions, may result in compounds with such properties .

生化学分析

Biochemical Properties

5-Methylpyrazine-2-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. 5-Methylpyrazine-2-carbohydrazide has been shown to inhibit urease activity, which can be beneficial in treating infections caused by urease-producing bacteria . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . The interactions between 5-Methylpyrazine-2-carbohydrazide and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions.

Cellular Effects

5-Methylpyrazine-2-carbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the expression of genes involved in oxidative stress response and inflammation . By reducing oxidative stress, 5-Methylpyrazine-2-carbohydrazide helps maintain cellular homeostasis and protects cells from damage. Furthermore, this compound can affect cell signaling pathways by inhibiting the activity of specific enzymes, such as urease, which in turn influences downstream signaling events . These effects contribute to the overall cellular response to environmental stressors and pathogens.

Molecular Mechanism

The molecular mechanism of action of 5-Methylpyrazine-2-carbohydrazide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 5-Methylpyrazine-2-carbohydrazide binds to the active site of urease, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition prevents the hydrolysis of urea, reducing the production of ammonia and carbon dioxide. Additionally, 5-Methylpyrazine-2-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress response and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylpyrazine-2-carbohydrazide can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 5-Methylpyrazine-2-carbohydrazide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have demonstrated that 5-Methylpyrazine-2-carbohydrazide can maintain its antioxidant and antimicrobial properties over extended periods, providing sustained protection against oxidative stress and bacterial infections .

Dosage Effects in Animal Models

The effects of 5-Methylpyrazine-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and antimicrobial activities without causing any adverse effects . At higher doses, 5-Methylpyrazine-2-carbohydrazide can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits . These findings highlight the importance of optimizing the dosage of 5-Methylpyrazine-2-carbohydrazide to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

5-Methylpyrazine-2-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key metabolic pathways is the urease pathway, where 5-Methylpyrazine-2-carbohydrazide inhibits the activity of urease, reducing the production of ammonia and carbon dioxide . Additionally, this compound can modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase, enhancing the cellular response to oxidative stress . These interactions contribute to the overall metabolic balance and homeostasis within cells.

Transport and Distribution

The transport and distribution of 5-Methylpyrazine-2-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 5-Methylpyrazine-2-carbohydrazide can interact with intracellular transporters that facilitate its movement to various cellular compartments . The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with transport proteins. These interactions ensure that 5-Methylpyrazine-2-carbohydrazide reaches its target sites within the cell, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 5-Methylpyrazine-2-carbohydrazide is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, 5-Methylpyrazine-2-carbohydrazide can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound is present in the appropriate cellular compartments to exert its effects on cellular metabolism and oxidative stress response.

特性

IUPAC Name |

5-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFMTDRAKYKXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588627 | |

| Record name | 5-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37545-33-8 | |

| Record name | 5-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 5-Methylpyrazine-2-carbohydrazide?

A: 5-Methylpyrazine-2-carbohydrazide is an organic compound with the molecular formula C6H8N4O. Its structure has been confirmed using various spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) [, , ].

Q2: What is the known biological activity of 5-Methylpyrazine-2-carbohydrazide?

A: Research indicates that 5-Methylpyrazine-2-carbohydrazide derivatives exhibit promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives incorporating 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde moieties demonstrated significant activity [, ]. Further research is exploring its potential as an anti-tubercular scaffold [].

Q3: How is 5-Methylpyrazine-2-carbohydrazide synthesized?

A: The synthesis of 5-Methylpyrazine-2-carbohydrazide involves a multi-step process. First, 5-methylpyrazinoic acid is esterified with ethanol to produce ethyl pyrazinoate. This ester is then refluxed with hydrazine hydrate to yield 5-Methylpyrazine-2-carbohydrazide [, ].

Q4: Has the structure-activity relationship (SAR) of 5-Methylpyrazine-2-carbohydrazide been investigated?

A: While detailed SAR studies are not explicitly described in the provided abstracts, the research suggests that modifications to the 5-Methylpyrazine-2-carbohydrazide structure, specifically by introducing various substituted aromatic aldehydes, can significantly impact its antibacterial activity [, ]. This highlights the potential for further SAR investigations to optimize its biological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)

![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)

![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)